2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with chlorophenyl, methylphenyl, and fluorophenyl groups, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through substitution reactions using suitable halogenated precursors.
Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound.
Amidation: The final step involves the formation of the acetamide group by reacting the intermediate with 3-fluoroaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules with potential biological activities.
Biology
In biological research, triazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities due to its structural features.
Medicine
Triazole-based compounds are often explored for their potential as pharmaceutical agents. This compound could be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
The unique combination of chlorophenyl, methylphenyl, and fluorophenyl groups in this compound may confer distinct biological activities and chemical properties compared to other triazole derivatives. Its specific substitution pattern could result in different pharmacokinetics and pharmacodynamics.
Properties
CAS No. |
477329-11-6 |
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Molecular Formula |
C23H18ClFN4OS |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H18ClFN4OS/c1-15-5-11-20(12-6-15)29-22(16-7-9-17(24)10-8-16)27-28-23(29)31-14-21(30)26-19-4-2-3-18(25)13-19/h2-13H,14H2,1H3,(H,26,30) |
InChI Key |
SCEZUUAAGNGHSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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